(r)-(-)-2-Phenylbutyryl chloride
CAS No.:
Cat. No.: VC13801605
Molecular Formula: C10H11ClO
Molecular Weight: 182.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11ClO |
|---|---|
| Molecular Weight | 182.64 g/mol |
| IUPAC Name | (2R)-2-phenylbutanoyl chloride |
| Standard InChI | InChI=1S/C10H11ClO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3/t9-/m1/s1 |
| Standard InChI Key | QGXMHCMPIAYMGT-SECBINFHSA-N |
| Isomeric SMILES | CC[C@H](C1=CC=CC=C1)C(=O)Cl |
| SMILES | CCC(C1=CC=CC=C1)C(=O)Cl |
| Canonical SMILES | CCC(C1=CC=CC=C1)C(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(R)-(-)-2-Phenylbutyryl chloride belongs to the class of acyl chlorides, featuring a four-carbon butyryl chain with a phenyl group at the second carbon position. The chiral center at the second carbon confers enantiomeric specificity, distinguishing it from its (S)-(+) counterpart. The IUPAC name for this compound is (R)-2-phenylbutanoyl chloride, and its structure is represented by the SMILES notation .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 36854-57-6 | |
| Molecular Formula | ||
| InChI Key | QGXMHCMPIAYMGT-UHFFFAOYNA-N | |
| Enantiomeric Form | (R)-(-) |
Physicochemical Properties
Physical State and Appearance
(R)-(-)-2-Phenylbutyryl chloride is typically a clear, colorless to pale yellow liquid at room temperature . Its refractive index ranges between 1.5150 and 1.5190 at 20°C, and it exhibits a density of 1.093 g/mL . The compound is moisture-sensitive and requires storage under inert atmospheres to prevent hydrolysis .
Thermal and Solubility Profiles
The compound has a boiling point of 122–125°C at 20 mmHg and a flash point of 209°F (98°C) . It is soluble in nonpolar solvents such as chloroform and hexanes but reacts vigorously with protic solvents like water or alcohols .
Table 2: Thermal and Physical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 122–125°C (20 mmHg) | |
| Density | 1.093 g/mL (25°C) | |
| Refractive Index | 1.5150–1.5190 (20°C) | |
| Flash Point | 98°C |
Synthesis and Enantioselective Production
Synthetic Routes
The racemic form of 2-phenylbutyryl chloride is synthesized via the reaction of 2-phenylbutyric acid with thionyl chloride () under reflux conditions :
To obtain the (R)-(-)-enantiomer, kinetic resolution using chiral auxiliaries or enzymatic methods is employed. For example, sterically hindered chiral secondary alcohols have been used to resolve racemic mixtures via selective esterification .
Industrial-Scale Production
Industrial synthesis involves palladium-catalyzed coupling reactions. A notable example is the reaction with 4-methoxybenzoyl chloride in the presence of , yielding enantiomerically enriched ketones .
Reactivity and Functional Applications
Nucleophilic Acyl Substitution
The acyl chloride group undergoes rapid nucleophilic substitution with amines, alcohols, and thiols, forming amides, esters, and thioesters, respectively. These reactions are typically conducted in anhydrous conditions with bases like triethylamine to scavenge HCl .
Chiral Derivatization in Analytical Chemistry
(R)-(-)-2-Phenylbutyryl chloride is widely used to resolve enantiomers of biologically active compounds. For instance, it derivatizes hydroxyl groups in diols and hydroxyacids for gas chromatography-mass spectrometry (GC-MS) analysis, enabling the quantification of enantiomers in biological fluids .
Table 3: Key Applications
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of 2-phenylbutyryl chloride (Fig. 1) reveals characteristic absorption bands:
Nuclear Magnetic Resonance (NMR)
While NMR data for the (R)-(-)-enantiomer is limited, the racemic form exhibits the following NMR signals (CDCl):
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